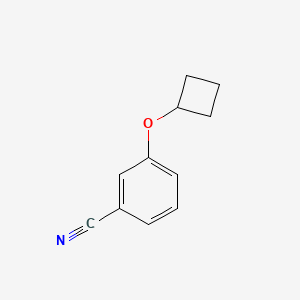
3-Cyclobutoxy-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutoxy-benzonitrile: (CAS#: 1198223-02-7) est un composé chimique de formule moléculaire C₁₁H₁₁NO et d'une masse moléculaire de 173,21 g/mol . Il présente un groupe nitrile (–CN) attaché à un cycle benzénique, ainsi qu'un substituant cyclobutoxy (éther cyclobutylique).
Méthodes De Préparation
Voies de synthèse:
La synthèse du 3-cyclobutoxy-benzonitrile implique plusieurs méthodes. Une approche courante est la réaction entre le 3-bromobenzonitrile et le cyclobutanol dans des conditions appropriées. L'atome de brome dans le 3-bromobenzonitrile est remplacé par le groupe cyclobutoxy, conduisant au composé souhaité.
Production industrielle:
Bien que les méthodes de production à l'échelle industrielle spécifiques ne soient pas largement documentées, les synthèses à l'échelle du laboratoire fournissent une base pour les processus potentiels à grande échelle.
Analyse Des Réactions Chimiques
Le 3-cyclobutoxy-benzonitrile peut participer à diverses réactions chimiques:
Réactions de substitution: Il peut subir des réactions de substitution nucléophile, où le groupe cyclobutoxy peut être remplacé par d'autres nucléophiles (par exemple, des hydroxydes, des alcoxides ou des amines).
Oxydation et réduction: Selon les conditions de réaction, il peut subir une oxydation (par exemple, la conversion du groupe nitrile en acide carboxylique) ou une réduction (par exemple, la conversion du nitrile en amine).
Principaux produits: Les principaux produits dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
Le 3-cyclobutoxy-benzonitrile trouve des applications dans divers domaines scientifiques:
Chimie: Il sert de brique de base pour la synthèse de molécules plus complexes.
Biologie et médecine: Les chercheurs explorent son potentiel en tant que pharmacophore ou échafaudage pour le développement de médicaments.
Industrie: Il peut avoir des applications en science des matériaux ou en tant qu'intermédiaire dans la production d'autres composés.
5. Mécanisme d'action
Le mécanisme exact par lequel le this compound exerce ses effets reste un domaine de recherche actif. Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, influençant les processus biologiques.
Mécanisme D'action
The exact mechanism by which 3-Cyclobutoxy-benzonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
Bien que les comparaisons détaillées soient rares, les chercheurs peuvent comparer le 3-cyclobutoxy-benzonitrile à des composés structurellement apparentés. Son caractère unique réside dans la combinaison du cycle benzénique, du groupe nitrile et du substituant cyclobutoxy.
Composés similaires:
- 3-Cyclobutoxy-benzaldéhyde
- Acide 3-cyclobutoxy-benzoïque
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
3-cyclobutyloxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c12-8-9-3-1-6-11(7-9)13-10-4-2-5-10/h1,3,6-7,10H,2,4-5H2 |
Clé InChI |
HFIPSHHSDUNLJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)
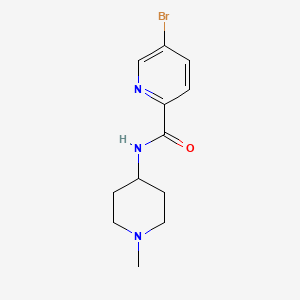

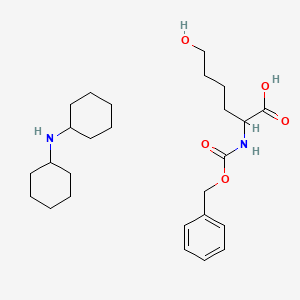
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)
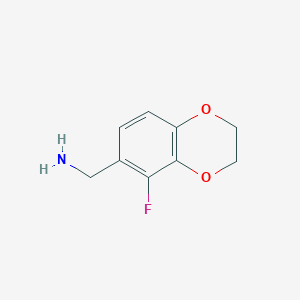
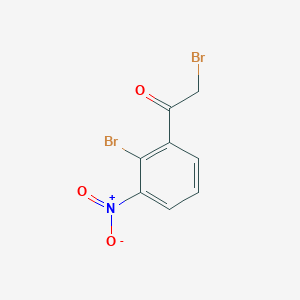



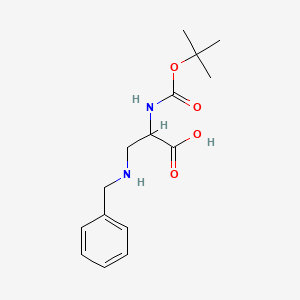
![[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)
